2-Chloro-4-cyanobenzoic acid 2-Chloro-4-cyanobenzoic acid
Brand Name: Vulcanchem
CAS No.: 117738-77-9
VCID: VC21312840
InChI: InChI=1S/C8H4ClNO2/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3H,(H,11,12)
SMILES: C1=CC(=C(C=C1C#N)Cl)C(=O)O
Molecular Formula: C8H4ClNO2
Molecular Weight: 181.57 g/mol

2-Chloro-4-cyanobenzoic acid

CAS No.: 117738-77-9

Cat. No.: VC21312840

Molecular Formula: C8H4ClNO2

Molecular Weight: 181.57 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-4-cyanobenzoic acid - 117738-77-9

Specification

CAS No. 117738-77-9
Molecular Formula C8H4ClNO2
Molecular Weight 181.57 g/mol
IUPAC Name 2-chloro-4-cyanobenzoic acid
Standard InChI InChI=1S/C8H4ClNO2/c9-7-3-5(4-10)1-2-6(7)8(11)12/h1-3H,(H,11,12)
Standard InChI Key VTROYYKGGOPEPS-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1C#N)Cl)C(=O)O
Canonical SMILES C1=CC(=C(C=C1C#N)Cl)C(=O)O

Introduction

Chemical Identity and Structure

Basic Information

2-Chloro-4-cyanobenzoic acid is identified by the CAS Registry Number 117738-77-9. It has the molecular formula C₈H₄ClNO₂ and a molecular weight of 181.58 g/mol . The compound features a benzoic acid scaffold with two key substituents: a chloro group at the 2-position (ortho) and a cyano group at the 4-position (para) relative to the carboxylic acid functional group.

Structural Characteristics

The molecular structure consists of a benzene ring with three substituents:

  • A carboxylic acid group (-COOH)

  • A chlorine atom at the ortho position relative to the carboxylic acid

  • A cyano group (-CN) at the para position

This substitution pattern creates a compound with an interesting electronic distribution that influences its chemical behavior and reactivity profiles .

Physical and Chemical Properties

Physical State and Appearance

2-Chloro-4-cyanobenzoic acid typically exists as a white to faint yellow crystalline solid at room temperature . The crystals often exhibit a cutting-edge shape morphology, which is characteristic of its crystallization pattern .

Solubility Profile

The compound demonstrates solubility behavior typical of substituted benzoic acids, with the following characteristics:

  • Generally soluble in organic solvents, particularly polar aprotic solvents

  • Limited solubility in water due to its hydrophobic aromatic structure

  • Enhanced polarity compared to unsubstituted benzoic acid due to the presence of the cyano group

Table 1: Solubility Characteristics of 2-Chloro-4-cyanobenzoic acid

Solvent TypeSolubilityNotes
Polar organic (e.g., DMSO)HighRecommended for stock solutions
Alcohols (e.g., Methanol)ModerateSuitable for some applications
WaterLimitedHydrophobic nature limits aqueous solubility
Non-polar solventsLowNot recommended for solution preparation

Chemical Reactivity

The presence of both electron-withdrawing groups (chloro and cyano) significantly influences the compound's reactivity:

  • The carboxylic acid group maintains its acidic character

  • The cyano group introduces significant polarity

  • The chloro substituent provides sites for potential substitution reactions

  • The combined electronic effects of these groups influence the reactivity of the aromatic ring

Table 2: Stock Solution Preparation Reference for 2-Chloro-4-cyanobenzoic acid

Concentration1 mg5 mg10 mg
1 mM5.5072 mL27.5361 mL55.0721 mL
5 mM1.1014 mL5.5072 mL11.0144 mL
10 mM0.5507 mL2.7536 mL5.5072 mL

Stability Considerations

To maintain compound integrity:

  • Avoid repeated freezing and thawing of solutions

  • Store prepared solutions in separate aliquots to minimize degradation

  • Ensure that solutions are clear before use in experimental protocols

Supplier ReferencePurityAvailable QuantitiesPrice Range (€)Estimated Delivery
IN-DA00337S97%100mg, 250mg, 1g, 5g30.00-197.00Apr 21, 2025
54-OR9068198%100mg, 1g, 5g, 25g32.00-943.00Apr 22, 2025
10-F60834098%Various45.00-177.00Apr 24, 2025
GF36474Research grade250mg$25.00Available

Market Considerations

The compound's commercial availability spans different regions and suppliers, with variations in:

  • Pricing based on quantity and purity

  • Delivery timeframes

  • Minimum purity specifications

  • Packaging options for research use

Structural Comparison with Related Compounds

Comparison with Other Substituted Benzoic Acids

The search results include information about related compounds that help contextualize the properties of 2-Chloro-4-cyanobenzoic acid:

  • 2-Chloro-4-methylsulfonylbenzoic acid: Another chloro-substituted benzoic acid with different para substituent (methylsulfonyl vs. cyano)

  • 2-Chloro-4-nitrobenzoic acid (2c4n): Has antiviral properties used in HIV treatment and immune response enhancement

These structural relationships suggest potential research directions for investigating the bioactivity and applications of 2-Chloro-4-cyanobenzoic acid.

Structure-Property Relationships

The positioning of substituents on the benzoic acid framework significantly impacts properties:

  • Ortho-substitution (2-position) with chlorine affects the carboxylic acid's pKa and hydrogen bonding capabilities

  • Para-substitution (4-position) with the cyano group introduces strong electron-withdrawing effects

  • The combined electronic effects of both substituents create unique reactivity patterns compared to mono-substituted analogs

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